1,3-Bis(4-isobutoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-isobutoxybenzyl)urea is a chemical compound with the molecular formula C23H32N2O3 and a molecular weight of 384.52 g/mol . It is characterized by the presence of two 4-isobutoxybenzyl groups attached to a urea moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Bis(4-isobutoxybenzyl)urea typically involves the reaction of 4-isobutoxybenzylamine with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1,3-Bis(4-isobutoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzaldehyde derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1,3-Bis(4-isobutoxybenzyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-isobutoxybenzyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-Bis(4-isobutoxybenzyl)urea can be compared with other similar compounds, such as:
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: This compound has different substituents on the urea moiety and exhibits distinct biological activities.
1,3-Disubstituted ureas: These compounds have various substituents and are known for their broad-range biological activity, including antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for diverse research applications.
Properties
Molecular Formula |
C23H32N2O3 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1,3-bis[[4-(2-methylpropoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C23H32N2O3/c1-17(2)15-27-21-9-5-19(6-10-21)13-24-23(26)25-14-20-7-11-22(12-8-20)28-16-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,26) |
InChI Key |
IYXORPUPKMTKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.